molecular formula C23H32Cl2N2O3 B4693889 1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B4693889
M. Wt: 455.4 g/mol
InChI Key: CGJHKYBRPDEVOJ-UHFFFAOYSA-N
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Description

1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride is a complex organic compound that features a combination of phenoxy, piperazine, and propanol groups

Properties

IUPAC Name

1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3.2ClH/c1-3-7-19-10-11-22(23(16-19)27-2)28-18-21(26)17-24-12-14-25(15-13-24)20-8-5-4-6-9-20;;/h3-6,8-11,16,21,26H,1,7,12-15,17-18H2,2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJHKYBRPDEVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate halogenated compound to form the phenoxy intermediate.

    Piperazine Addition: The phenoxy intermediate is then reacted with 4-phenylpiperazine under controlled conditions to form the desired piperazine derivative.

    Propanol Addition: Finally, the piperazine derivative is reacted with a propanol derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy and prop-2-enyl groups can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and piperazine groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or interacting with cellular pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
  • 1-(4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-methoxy-4-prop-2-enylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride

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